1-Ethylcyclohexene

説明

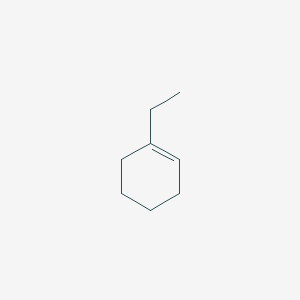

Structure

3D Structure

特性

IUPAC Name |

1-ethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVMAGPISVKRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162971 | |

| Record name | 1-Ethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1-Ethylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-24-3 | |

| Record name | 1-Ethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-ethylcyclohexene from cyclohexanone. The document details two common and effective methodologies: a two-step sequence involving a Grignard reaction followed by acid-catalyzed dehydration, and a more direct, one-step Wittig reaction. This guide offers detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to assist researchers in selecting and implementing the optimal synthetic strategy.

Overview of Synthetic Pathways

The conversion of cyclohexanone to this compound involves the formation of a new carbon-carbon double bond and the addition of an ethyl group. The two principal strategies to achieve this transformation are outlined below.

-

Route 1: Grignard Reaction and Dehydration: This classic two-step approach first utilizes a Grignard reagent (ethylmagnesium bromide) to perform a nucleophilic addition to the carbonyl group of cyclohexanone, forming the tertiary alcohol intermediate, 1-ethylcyclohexanol. Subsequent acid-catalyzed dehydration of this alcohol yields the desired alkene, this compound.

-

Route 2: Wittig Reaction: This elegant one-step method involves the direct reaction of cyclohexanone with a phosphorus ylide (ethylidenetriphenylphosphorane). The reaction forms an oxaphosphetane intermediate which rapidly collapses to yield this compound and triphenylphosphine oxide as a byproduct. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is the driving force for this reaction.[1]

Route 1: Grignard Reaction Followed by Dehydration

This reliable, two-step method is a staple in organic synthesis for converting ketones into substituted alkenes.

Reaction Mechanism

The overall transformation proceeds in two distinct stages: nucleophilic addition and then elimination.

-

Grignard Addition: The ethylmagnesium bromide acts as a potent nucleophile, with the ethyl group attacking the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the tertiary alcohol, 1-ethylcyclohexanol.

-

Acid-Catalyzed Dehydration: The alcohol is treated with a strong acid (e.g., H₂SO₄ or H₃PO₄). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. According to Zaitsev's rule, the more substituted alkene, this compound, is the major product.

Experimental Protocol

Step A: Synthesis of 1-Ethylcyclohexanol via Grignard Reaction

-

Apparatus: A three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel, is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl bromide

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (for quenching)

-

Dilute HCl (for workup)

-

-

Procedure:

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small portion of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-ethylcyclohexanol.

-

Step B: Dehydration of 1-Ethylcyclohexanol

-

Apparatus: A round-bottom flask equipped for simple distillation with a heating mantle.

-

Reagents:

-

Crude 1-ethylcyclohexanol (from Step A)

-

Concentrated sulfuric acid or 85% phosphoric acid[2]

-

-

Procedure:

-

Place the crude 1-ethylcyclohexanol in the distillation flask and add a few boiling chips.

-

Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 10-15% by volume).

-

Heat the mixture gently. The product, this compound, will co-distill with water.[3] Collect the distillate in a receiver cooled in an ice bath.

-

Transfer the distillate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine.

-

Dry the organic layer over anhydrous CaCl₂ or MgSO₄.

-

Purify the final product by fractional distillation.

-

Quantitative Data

| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration | Overall |

| Typical Yield | 85-95% | 80-90%[4] | 68-85% (Estimated) |

| Reaction Time | 2-3 hours | 1-2 hours | 3-5 hours |

| Key Conditions | Anhydrous, N₂ atmosphere | Acid catalyst, heat | - |

| Purification | Extraction | Distillation | Distillation |

Route 2: Wittig Reaction

The Wittig reaction offers a more direct route to this compound, avoiding the isolation of the alcohol intermediate.[1]

Reaction Mechanism

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.

-

Ylide Formation: Ethyltriphenylphosphonium bromide is deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form the nucleophilic ylide, ethylidenetriphenylphosphorane.[5]

-

Olefin Formation: The ylide attacks the carbonyl carbon of cyclohexanone. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5][6] This intermediate is unstable and rapidly decomposes, breaking the C-P and C-O bonds and forming new C=C and P=O bonds to yield this compound and triphenylphosphine oxide.

Experimental Protocol

-

Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous solvent (e.g., THF or DMSO)

-

Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-

Cyclohexanone

-

-

Procedure:

-

Place ethyltriphenylphosphonium bromide (1.1 equivalents) into the flask under a nitrogen atmosphere.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water.

-

Extract the product with a nonpolar solvent like pentane or hexane. Triphenylphosphine oxide has low solubility in these solvents and will often precipitate, simplifying its removal.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

After filtering, concentrate the solvent. The crude product can be purified by column chromatography on silica gel or by distillation to separate the alkene from any remaining triphenylphosphine oxide.

-

Quantitative Data

| Parameter | Wittig Reaction |

| Typical Yield | 70-85%[7] |

| Reaction Time | 12-18 hours (including ylide formation) |

| Key Conditions | Anhydrous, inert atmosphere, strong base |

| Purification | Chromatography or Distillation |

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for both synthetic routes.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Technique | Expected Results for this compound (C₈H₁₄, MW: 110.20 g/mol ) |

| ¹H NMR | Signals expected around: δ 5.4-5.5 (1H, t, vinylic H), δ 2.0-2.1 (2H, q, allylic CH₂ of ethyl), δ 1.9-2.0 (4H, m, allylic CH₂ in ring), δ 1.5-1.7 (4H, m, ring CH₂), δ 0.9-1.0 (3H, t, CH₃ of ethyl).[8] |

| ¹³C NMR | Signals expected for 8 carbons: ~135 ppm (quaternary vinylic C), ~125 ppm (vinylic CH), and multiple signals in the sp³ region (~20-40 ppm) for the ethyl and ring carbons.[8][9] |

| FTIR (cm⁻¹) | C=C stretch (~1650-1670 cm⁻¹), vinylic =C-H stretch (~3020-3040 cm⁻¹), sp³ C-H stretches (~2830-2960 cm⁻¹).[8] |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 110. Loss of ethyl group (M-29) is a likely fragmentation, giving a prominent peak at m/z = 81.[8] |

| Boiling Point | ~136-137 °C at atmospheric pressure. |

Comparison of Synthetic Routes

| Feature | Grignard Reaction / Dehydration | Wittig Reaction |

| Regioselectivity | Generally good; follows Zaitsev's rule. However, minor isomers (e.g., ethylidenecyclohexane) can form.[10][11] | Excellent; the double bond forms precisely at the location of the original carbonyl group.[10][11] |

| Number of Steps | Two distinct synthetic operations. | One synthetic operation (though ylide is often prepared in situ). |

| Reagents | Requires handling of pyrophoric Grignard reagents. Uses common strong acids. | Requires pyrophoric strong bases (n-BuLi) and phosphonium salts. |

| Byproducts | Inorganic salts (e.g., MgX₂). | Triphenylphosphine oxide, which can complicate purification due to its high polarity and crystallinity. |

| Overall Yield | Potentially higher, but requires optimization of two steps. | Generally good and reliable. |

| Applicability | Very general for a wide range of ketones. | Very general; a cornerstone of modern organic synthesis.[5] |

Both the Grignard/dehydration sequence and the Wittig reaction are effective methods for synthesizing this compound from cyclohexanone. The Wittig reaction offers superior regiochemical control, ensuring the double bond is in the desired position.[11] However, it produces a stoichiometric amount of triphenylphosphine oxide, which can make purification challenging. The Grignard approach is a classic, often high-yielding method, but carries a small risk of forming isomeric alkene byproducts. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and the desired purity of the final product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexene is an unsaturated cyclic hydrocarbon with the chemical formula C₈H₁₄. As a member of the cycloalkene family, its chemical reactivity is primarily defined by the carbon-carbon double bond within its six-membered ring. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental methodologies and a summary of its key chemical reactions. The data presented herein is intended to support research and development activities where this compound may be used as a starting material, intermediate, or reference compound.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1453-24-3[1][2] |

| Molecular Formula | C₈H₁₄[1][2] |

| Molecular Weight | 110.20 g/mol [1] |

| Canonical SMILES | CCC1=CCCCC1[1][2] |

| InChI | InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3[1] |

| InChIKey | IFVMAGPISVKRAR-UHFFFAOYSA-N[1][2] |

| EC Number | 215-922-0[1] |

| MDL Number | MFCD00060854[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Liquid[1] |

| Boiling Point | 136-137 °C[2][3] |

| Melting Point | -110 °C[2][3] |

| Density | 0.822 - 0.824 g/mL[2][3] |

| Refractive Index (n_D^20) | 1.4567 - 1.457[2][3] |

| Critical Temperature | 339 °C[3] |

| Critical Pressure | 31.4 atm[3] |

| Critical Volume | 411.66 mL/mol[3] |

Chemical Properties and Reactions

The reactivity of this compound is dominated by the nucleophilicity of its carbon-carbon double bond, making it susceptible to electrophilic addition reactions. Below is a summary of its characteristic chemical transformations.

Key Reactions of this compound

dot

Caption: Common electrophilic addition reactions of this compound.

-

Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), this compound undergoes hydrogenation to yield ethylcyclohexane.[4][5] This reaction saturates the double bond.

-

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via Markovnikov's rule to form 1-bromo-1-ethylcyclohexane.

-

Halogenation: Reaction with bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) results in the anti-addition of two bromine atoms across the double bond to give trans-1,2-dibromo-1-ethylcyclohexane.[6]

-

Halohydrin Formation: When halogenation is carried out in the presence of water, a halohydrin is formed. For instance, reaction with bromine and water yields 1-bromo-2-ethylcyclohexanol.[4]

-

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and water, this compound is hydrated to form 1-ethylcyclohexanol, following Markovnikov's rule.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for C-H stretching and bending vibrations of the alkyl and alkene groups, as well as a peak for the C=C double bond stretch.

-

Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for this compound, showing its molecular ion peak and fragmentation pattern.[8]

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the acid-catalyzed dehydration of 1-ethylcyclohexanol.

Protocol: Acid-Catalyzed Dehydration of 1-Ethylcyclohexanol

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile product.

-

Reaction Mixture: 1-Ethylcyclohexanol is placed in the round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is carefully added to the alcohol. Boiling chips are also added to ensure smooth boiling.

-

Dehydration and Distillation: The mixture is gently heated. As the reaction proceeds, the this compound and water that are formed will co-distill. The temperature at the distillation head should be monitored and maintained near the boiling point of the product.

-

Work-up: The distillate, which contains this compound and water, is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is then washed sequentially with a sodium bicarbonate solution to neutralize any residual acid, and then with brine to remove dissolved water.

-

Drying and Purification: The organic layer is separated and dried over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. The drying agent is then removed by filtration, and the final product can be further purified by simple distillation to yield pure this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

Protocol: Boiling Point Determination (Capillary Method)

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Protocol: Density Determination

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A known volume of this compound is added to the graduated cylinder or pycnometer.

-

The mass of the container with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by its volume.

Protocol: Refractive Index Determination

-

A few drops of this compound are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a valuable compound in organic synthesis. The tabulated data, along with the descriptions of its chemical reactions and experimental protocols for its synthesis and characterization, serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided information should facilitate the effective and safe use of this compound in various research and development applications.

References

- 1. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic chemistry - Synthesis of 1-ethylcyclohexane-1,2-diol from cyclohexylethene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Describe how 1-ethylcyclohexanol can be prepared from cyclohexane. You ca.. [askfilo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reaction Mechanisms and Pathways of 1-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and pathways of 1-ethylcyclohexene, a substituted cyclohexene derivative of interest in synthetic organic chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing reaction mechanisms, experimental protocols, and quantitative data for key transformations.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield ethylcyclohexane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction proceeds via syn-addition of hydrogen atoms to the alkene, meaning both hydrogen atoms add to the same face of the double bond.

Mechanism: The reaction occurs on the surface of the metal catalyst. The hydrogen gas is adsorbed onto the metal surface, where the H-H bond is weakened. The alkene also coordinates to the metal surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbons of the double bond, resulting in the saturated alkane.

Quantitative Data: Catalytic Hydrogenation of Alkenes

| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |

| Pd/C (10%) | Cyclohexene | 25 | 1 | Ethanol | >95 | Generic Protocol |

| PtO₂ (Adam's catalyst) | This compound | Room Temp | 1 | Ethanol | High | |

| Raney Nickel | 1-Butyl-2-cyclohexen-1-ol | 25 | 50 | Ethanol | High | Generic Protocol |

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction Setup: A solution of this compound in a suitable solvent, such as ethanol, is placed in a reaction vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is carefully added to the solution.

-

Hydrogenation: The reaction vessel is connected to a hydrogen source, and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude ethylcyclohexane, which can be further purified by distillation if necessary.

Catalytic Hydrogenation Workflow

Caption: Experimental workflow for catalytic hydrogenation.

Ozonolysis

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound. The reaction with ozone (O₃) followed by a work-up step yields carbonyl compounds. The nature of the final products depends on the work-up conditions.

-

Reductive Work-up: Treatment with a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water yields an aldehyde and a ketone.

-

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of a carboxylic acid and a ketone.

Mechanism: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide is then cleaved during the work-up step to give the final carbonyl products.

Quantitative Data: Ozonolysis of Cyclohexene Derivatives

| Substrate | Work-up Condition | Product(s) | Yield (%) | Reference |

| Cyclohexene | Oxidative | Adipic acid | High | General Knowledge |

| 1-Methylcyclohexene | Reductive (DMS) | 6-oxoheptanal | Not specified | [1] |

| Limonene | Reductive | Limonaketone | 0.76 - 0.81 | [2] |

Experimental Protocol: Ozonolysis of this compound (Reductive Work-up)

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

Purging: The solution is purged with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.

-

Reductive Work-up: A reducing agent, such as dimethyl sulfide, is added to the cold solution.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. Water is then added to quench the reaction.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting aldehyde and ketone can be purified by chromatography.

Ozonolysis Reaction Pathway

Caption: Ozonolysis reaction pathways of this compound.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form an alcohol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Mechanism: The reaction proceeds through a carbocation intermediate. The alkene is first protonated by the acid to form the more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by a water molecule yields the alcohol and regenerates the acid catalyst.

Quantitative Data: Acid-Catalyzed Hydration of Substituted Cyclohexenes

| Substrate | Catalyst | Major Product | Minor Product | Product Ratio | Reference |

| 1-Methylcyclohexene | H₂SO₄/H₂O | 1-Methylcyclohexanol | 2-Methylcyclohexanol | Major product is tertiary alcohol | [3] |

| This compound | H₂SO₄/H₂O | 1-Ethylcyclohexanol | 2-Ethylcyclohexanol | Not specified | General Knowledge |

Experimental Protocol: Acid-Catalyzed Hydration of this compound

-

Reaction Setup: A mixture of this compound and a dilute aqueous solution of sulfuric acid is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Neutralization and Extraction: The reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the acid. The product is then extracted with an organic solvent like diethyl ether.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting alcohol can be purified by distillation or chromatography.

Acid-Catalyzed Hydration Mechanism

Caption: Mechanism of acid-catalyzed hydration.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that also results in the hydration of this compound, but with anti-Markovnikov regioselectivity. The hydroxyl group adds to the less substituted carbon of the double bond. This reaction is also characterized by its syn-stereoselectivity.

Mechanism:

-

Hydroboration: Borane (BH₃), typically as a complex with THF, adds across the double bond in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon.

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH). The boron atom is replaced by a hydroxyl group with retention of stereochemistry.

Quantitative Data: Hydroboration-Oxidation of Substituted Cyclohexenes

| Substrate | Product(s) | Regioselectivity | Stereoselectivity | Yield (%) | Reference |

| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Anti-Markovnikov | Syn-addition | High | [4][5] |

| This compound | (1R,2S)-2-ethylcyclohexanol and its enantiomer | Anti-Markovnikov | Syn-addition | Not specified | [6] |

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound in anhydrous THF under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to ensure complete oxidation.

-

Work-up and Extraction: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed. The resulting alcohol is purified by chromatography or distillation.

Hydroboration-Oxidation Pathway

Caption: Hydroboration-oxidation of this compound.

Epoxidation

Epoxidation of this compound with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). The reaction is stereospecific, proceeding via a syn-addition of the oxygen atom to the double bond.

Mechanism: The reaction is believed to proceed through a concerted "butterfly" transition state, where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. The more electron-rich, more substituted double bond of this compound is expected to react preferentially.

Quantitative Data: Epoxidation of Alkenes

| Substrate | Reagent | Product | Diastereoselectivity | Yield (%) | Reference |

| 1,2-dimethylcyclohexa-1,4-diene | m-CPBA (1 equiv) | Epoxidation at more substituted double bond | High | Not specified | [7] |

| Cyclohexene | m-CPBA | Cyclohexene oxide | N/A | ~75 | [8] |

Experimental Protocol: Epoxidation of this compound

-

Reaction Setup: this compound is dissolved in an inert solvent like dichloromethane (CH₂Cl₂).

-

Reagent Addition: A solution of m-CPBA in the same solvent is added dropwise to the alkene solution, typically at 0 °C or room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting alkene.

-

Work-up: The reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with a base (e.g., sodium bicarbonate) to remove the resulting carboxylic acid.

-

Purification: The organic layer is dried and the solvent removed to give the crude epoxide, which can be purified by chromatography.

Epoxidation Reaction Mechanism

Caption: Epoxidation of this compound with m-CPBA.

Dihydroxylation

Dihydroxylation of this compound results in the addition of two hydroxyl groups across the double bond to form a diol. The stereochemical outcome depends on the reagents used.

-

Syn-Dihydroxylation: This is achieved using osmium tetroxide (OsO₄) followed by a reductive work-up (e.g., with NaHSO₃) or using cold, dilute, basic potassium permanganate (KMnO₄). This results in the formation of a cis-diol.

-

Anti-Dihydroxylation: This is a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. This results in the formation of a trans-diol.

Mechanism:

-

Syn-Dihydroxylation (OsO₄): Osmium tetroxide adds to the alkene in a concerted syn-fashion to form a cyclic osmate ester. This intermediate is then hydrolyzed to give the cis-diol.

-

Anti-Dihydroxylation: The epoxide is first protonated by an acid catalyst. Water then attacks one of the carbons of the protonated epoxide from the backside (Sₙ2-like), leading to the opening of the ring and the formation of the trans-diol after deprotonation.

Quantitative Data: Dihydroxylation of Alkenes

| Reaction | Substrate | Reagent(s) | Product Stereochemistry | Yield (%) | Reference |

| Syn-dihydroxylation | Alkenes | OsO₄, NMO | Syn | High | [9][10] |

| Anti-dihydroxylation | Alkenes | 1. m-CPBA 2. H₃O⁺ | Anti | High | [11][12] |

Experimental Protocol: Syn-Dihydroxylation of this compound with OsO₄

-

Reaction Setup: this compound is dissolved in a suitable solvent system, often a mixture of acetone and water.

-

Co-oxidant Addition: A co-oxidant such as N-methylmorpholine N-oxide (NMO) is added to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.

-

Catalyst Addition: A catalytic amount of osmium tetroxide is added to the stirred solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a reducing agent like sodium bisulfite.

-

Extraction and Purification: The product is extracted, and the organic layer is washed, dried, and concentrated. The resulting diol is purified by chromatography or recrystallization.

Dihydroxylation Pathways

Caption: Syn- and anti-dihydroxylation pathways.

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides (e.g., HBr) to this compound can proceed via two different mechanisms, leading to different regiochemical outcomes.

-

Markovnikov Addition: In the absence of peroxides, the reaction follows an electrophilic addition mechanism. The proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation, followed by the attack of the bromide ion.

-

Anti-Markovnikov Addition: In the presence of peroxides, the reaction proceeds via a free-radical mechanism. A bromine radical adds to the less substituted carbon to form the more stable tertiary radical, which then abstracts a hydrogen atom from HBr.

Quantitative Data: Addition of HBr to Alkenes

| Substrate | Conditions | Major Product | Regioselectivity | Reference |

| Unsymmetrical Alkene | HBr | Bromide on more substituted carbon | Markovnikov | [13] |

| Unsymmetrical Alkene | HBr, ROOR | Bromide on less substituted carbon | Anti-Markovnikov | [14][15] |

Experimental Protocol: Electrophilic Addition of HBr (Markovnikov)

-

Reaction Setup: this compound is dissolved in a non-polar solvent.

-

Reagent Addition: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr in a non-nucleophilic solvent is added. The reaction is typically carried out at a low temperature to minimize side reactions.

-

Reaction Monitoring: The reaction progress can be followed by GC or NMR spectroscopy.

-

Work-up: The reaction is quenched with a basic solution, and the product is extracted.

-

Purification: The organic layer is dried, and the solvent is removed. The resulting alkyl halide can be purified by distillation.

Electrophilic Addition of HBr Pathways

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid-catalyzed hydration of 1-methylcyclohexene yields two | StudySoup [studysoup.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. What stereoisomers are obtained from hydroborationoxidation class 11 chemistry CBSE [vedantu.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Thermodynamic Properties of 1-Ethylcyclohexene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-Ethylcyclohexene. The information is intended for researchers, scientists, and professionals in drug development who require precise data for modeling, reaction design, and process optimization. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visual representations of experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound (CAS Registry Number: 1453-24-3, Formula: C₈H₁₄, Molecular Weight: 110.1968 g/mol ) have been determined through various experimental and computational methods.[1][2][3] The following tables present a summary of the key thermodynamic data available for this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Phase | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -106.8 ± 1.0 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -63.58 | Calculated | NIST[1] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | Gas | 103.13 | Calculated (Joback Method) | Cheméo |

Table 2: Enthalpy of Combustion and Hydrogenation

| Property | Phase | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -4998.5 ± 1.0 | Bomb Calorimetry | Labbauf and Rossini, 1961 |

| Enthalpy of Hydrogenation (ΔhH°) | Liquid | -111.3 ± 0.4 | Reaction Calorimetry | Turner and Garner, 1958 |

Table 3: Heat Capacity and Entropy

| Property | Phase | Value | Temperature (K) | Method | Reference |

| Molar Heat Capacity at Constant Pressure (Cp) | Gas | 164.5 J/mol·K | 298.15 | Estimated | NIST |

| Molar Heat Capacity at Constant Pressure (Cp) | Gas | 239.3 J/mol·K | 500 | Estimated | NIST |

| Molar Heat Capacity at Constant Pressure (Cp) | Gas | 329.8 J/mol·K | 1000 | Estimated | NIST |

| Standard Molar Entropy (S°) | Gas | 373.9 J/mol·K | 298.15 | Estimated | NIST |

Table 4: Phase Change and Critical Properties

| Property | Value | Unit | Method | Reference |

| Normal Boiling Point | 409.3 | K | Experimental | NIST[4] |

| Enthalpy of Vaporization (ΔvapH) | 43.22 | kJ/mol | Estimated | NIST[1] |

| Critical Temperature (Tc) | 606.6 | K | Estimated | NIST[4] |

| Critical Pressure (Pc) | 3.1 | MPa | Estimated | NIST |

| Critical Density (ρc) | 2.49 | mol/L | Estimated | NIST |

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise and well-established experimental techniques. The following sections detail the methodologies for the key experiments cited.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound is determined using a high-precision bomb calorimeter.

Methodology Outline:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation. The encapsulated sample is then placed in a platinum crucible within the combustion bomb.

-

Bomb Assembly: A known length of platinum or iron fuse wire is connected to the electrodes inside the bomb, with the wire in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atmospheres.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample, with corrections made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.

Reaction Calorimetry for Enthalpy of Hydrogenation

The enthalpy of hydrogenation of this compound is measured using a reaction calorimeter, which determines the heat evolved during the catalytic hydrogenation of the double bond.

Methodology Outline:

-

Reactant Preparation: A known mass of this compound is dissolved in a suitable solvent, such as glacial acetic acid or a hydrocarbon, and placed in the reaction vessel of the calorimeter.

-

Catalyst Introduction: A small amount of a hydrogenation catalyst, typically Adams' catalyst (platinum dioxide) or palladium on carbon, is added to the reaction vessel.

-

Calorimeter Assembly: The reaction vessel is sealed and placed within the calorimeter. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

-

Hydrogenation Reaction: A stream of pure hydrogen gas is introduced into the reaction mixture while stirring vigorously. The hydrogenation of the carbon-carbon double bond is an exothermic process, causing the temperature of the system to rise.

-

Temperature Monitoring: The temperature is monitored continuously until the reaction is complete, indicated by the cessation of hydrogen uptake and a stable final temperature.

-

Calculation: The heat capacity of the calorimeter and its contents is determined through electrical calibration or by performing a reaction with a known enthalpy change. The enthalpy of hydrogenation is then calculated from the observed temperature change, the heat capacity of the system, and the number of moles of this compound reacted.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the enthalpy of combustion and hydrogenation of this compound.

References

An In-depth Technical Guide to the Isomers of Ethylcyclohexene and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of ethylcyclohexene, focusing on their relative thermodynamic stabilities. The document outlines the theoretical principles governing alkene stability, presents available quantitative data, details experimental and computational protocols for stability determination, and offers visualizations to clarify key concepts and workflows.

Introduction to Ethylcyclohexene Isomers

Ethylcyclohexene (C₈H₁₄) is a cyclic alkene with several positional and geometric isomers. The stability of these isomers is not identical; it is governed by factors such as the degree of substitution of the carbon-carbon double bond and steric strain. Understanding the relative stability of these isomers is crucial for predicting product distributions in elimination reactions, optimizing synthetic routes, and comprehending the thermodynamics of cyclic systems.

The primary isomers of interest include those where the double bond is within the ring (endocyclic) and those where it involves a carbon atom outside the ring (exocyclic).

Structure and Classification of Isomers

The main constitutional isomers of ethylcyclohexene are 1-ethylcyclohexene, 3-ethylcyclohexene, 4-ethylcyclohexene, and ethylidenecyclohexane. Their stability is primarily dictated by the substitution pattern of the double bond. Generally, alkene stability increases with the number of alkyl substituents attached to the sp²-hybridized carbons.[1] This is attributed to hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds.[2][3]

Table 1: Key Isomers of Ethylcyclohexene and Their Classification

| Common Name | IUPAC Name | Structure | Double Bond Substitution |

| This compound | This compound |  | Trisubstituted |

| 3-Ethylcyclohexene | 3-ethylcyclohexene |  | Disubstituted |

| 4-Ethylcyclohexene | 4-ethylcyclohexene |  | Disubstituted |

| Ethylidenecyclohexane | ethylidenecyclohexane |  | Trisubstituted |

Based on the principle of substitution, this compound and ethylidenecyclohexane (both trisubstituted) are predicted to be more stable than 3-ethylcyclohexene and 4-ethylcyclohexene (both disubstituted). Between the two trisubstituted isomers, the endocyclic this compound is generally found to be more stable than the exocyclic ethylidenecyclohexane.[4]

Quantitative Thermodynamic Data

The relative stability of isomers can be quantified by comparing their standard enthalpies of formation (ΔfH°) or Gibbs free energies of formation (ΔfG°). A more negative value indicates greater stability. Heats of hydrogenation (ΔH°hydrog) are also used; a less exothermic (less negative) heat of hydrogenation signifies a more stable starting alkene, provided the isomers hydrogenate to the same alkane.[2][3]

Table 2: Thermodynamic Data for Ethylcyclohexene Isomers

| Isomer | Parameter | Value (kJ/mol) | State | Source | Notes |

| This compound | ΔfH° | -106.8 ± 1.0 | Liquid | NIST[5] | Experimental value. |

| Ethylidenecyclohexane | ΔfH° | -97.3 ± 1.2 | Liquid | NIST[6] | Experimental value. |

| 4-Ethylcyclohexene | ΔfG° | 70.89 | Gas | Cheméo[7] | Joback Method calculation. |

| 3-Ethylcyclohexene | - | - | - | - | Data not found. |

The experimental data for the standard enthalpy of formation confirms that the endocyclic this compound (-106.8 kJ/mol) is significantly more stable than the exocyclic ethylidenecyclohexane (-97.3 kJ/mol).

Methodologies for Stability Determination

Several experimental and computational methods are employed to determine the relative stabilities of alkene isomers.

Experimental Protocol: Heat of Hydrogenation by Calorimetry

This method measures the heat released when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, being at a lower initial energy state, will release less heat.[3]

Principle: ΔH°hydrog = H°(alkane) - H°(alkene)

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a known process, such as measuring the heat of neutralization of a strong acid and base.[8][9]

-

Sample Preparation: A precise mass of the ethylcyclohexene isomer is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and placed in the calorimeter.

-

Catalyst Introduction: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The system is purged and then pressurized with hydrogen gas (H₂). The reaction is initiated, often by stirring or shaking to ensure proper mixing.

-

Data Acquisition: The temperature change (ΔT) of the solution is meticulously recorded over time until the reaction is complete and the temperature stabilizes.

-

Calculation: The heat of hydrogenation (q) is calculated using the heat capacity of the calorimeter and the observed ΔT. This value is then normalized to a molar enthalpy (ΔH°hydrog).

-

Comparison: The ΔH°hydrog values for the different isomers are compared. The isomer with the least negative value is the most stable.

Experimental Protocol: Isomer Equilibration

This method establishes an equilibrium between the isomers and uses the equilibrium concentrations to calculate the difference in Gibbs free energy.[10]

Principle: ΔG° = -RT ln(Keq)

Methodology:

-

Reaction Setup: A pure sample of one isomer (e.g., 4-ethylcyclohexene) is dissolved in an inert solvent.

-

Catalysis: A strong acid catalyst (e.g., H₂SO₄ or a solid acid catalyst like Amberlyst-15) is added to facilitate the isomerization by protonating the double bond and allowing rearrangement.[2]

-

Equilibration: The mixture is heated or stirred at a constant temperature to allow the isomers to interconvert and reach thermodynamic equilibrium.

-

Sampling and Analysis: Aliquots are periodically withdrawn from the reaction mixture, quenched (to stop the reaction), and analyzed using Gas Chromatography (GC) to determine the relative concentrations of each isomer.

-

Equilibrium Confirmation: The reaction is considered at equilibrium when the ratio of isomers remains constant over several consecutive measurements.

-

Calculation: The equilibrium constant (Keq) is calculated from the final concentrations (e.g., Keq = [this compound]/[4-ethylcyclohexene]).

-

Free Energy Determination: The standard Gibbs free energy difference (ΔG°) between the isomers is calculated from Keq.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for physical experiments.[11]

Principle: The electronic energy of each optimized isomer structure is calculated, and the isomer with the lowest total energy is the most stable.

Methodology:

-

Structure Building: 3D structures of each ethylcyclohexene isomer are constructed using molecular modeling software.

-

Conformational Search: For flexible molecules like 4-ethylcyclohexene, a conformational search is performed to identify the lowest-energy conformer (e.g., with the ethyl group in an equatorial position).

-

Geometry Optimization: The geometry of each isomer is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP). This process finds the minimum energy structure on the potential energy surface.[12]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Energy Calculation: The final electronic energy is corrected with the ZPVE. For higher accuracy, thermal corrections can be added to calculate the enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).

-

Stability Comparison: The final corrected energies (Etotal = Eelectronic + ZPVE) of the isomers are compared. The relative energy (ΔE) is the difference between the energy of a given isomer and that of the most stable isomer.

Visualized Relationships and Workflows

Logical Relationship: Relative Energy of Isomers

The following diagram illustrates the expected relative potential energy levels of the ethylcyclohexene isomers based on thermodynamic principles and available data. The most stable isomers, the trisubstituted alkenes, are at the lowest energy levels.

Experimental Workflow: Stability via Hydrogenation Calorimetry

This diagram outlines the procedural flow for determining the relative stability of two isomers using the heat of hydrogenation method.

Conclusion

The thermodynamic stability of ethylcyclohexene isomers is primarily determined by the substitution pattern of the double bond. Trisubstituted isomers (this compound, ethylidenecyclohexane) are more stable than their disubstituted counterparts (3- and 4-ethylcyclohexene). Among the trisubstituted isomers, experimental data confirms that the endocyclic this compound is the most stable isomer. These stability relationships can be quantified through experimental techniques like calorimetry and isomer equilibration, or accurately predicted using computational methods such as Density Functional Theory. The protocols and principles outlined in this guide provide a robust framework for researchers engaged in the study and application of cyclic alkenes.

References

- 1. fiveable.me [fiveable.me]

- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Although ethylidenecyclohexane and this compound are both trisubstit.. [askfilo.com]

- 5. Cyclohexane, ethylidene- [webbook.nist.gov]

- 6. Cyclohexane, ethylidene- [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. ulm.edu [ulm.edu]

- 9. bu.edu [bu.edu]

- 10. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 11. repositorio.ufrn.br [repositorio.ufrn.br]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Ethylcyclohexene: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifier and critical safety information for 1-Ethylcyclohexene. The following sections detail its properties, hazards, handling procedures, and relevant experimental methodologies to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a cyclic alkene. Its unique identifier is the CAS (Chemical Abstracts Service) Registry Number, which is essential for unambiguous identification in research and regulatory contexts.

CAS Number: 1453-24-3[1][2][3][4]

The physical and chemical properties of this compound are crucial for understanding its behavior and potential hazards. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [2][4][5] |

| Molecular Weight | 110.20 g/mol | [2][5][6] |

| Appearance | Liquid | [6][7] |

| Density | 0.814 - 0.824 g/mL | [2][5][8] |

| Boiling Point | 135.1 - 137 °C | [2][5][8] |

| Melting Point | -110 °C | [5][8] |

| Flash Point | 19.2 °C | [2] |

| Refractive Index | 1.453 - 1.457 | [2][5][8] |

| Vapor Pressure | 9.7 mmHg at 25°C | [2] |

Safety and Hazard Information

While a specific GHS classification for this compound is not consistently available across public databases, its properties, particularly its low flash point, indicate that it should be handled as a flammable liquid. It is also reported to be an irritant and may have narcotic effects.[6][7]

Table 2: Summary of Hazard Information

| Hazard Type | Description | Source(s) |

| Physical Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | [2] |

| Health Hazards | Irritating to eyes, mucous membranes, and the upper respiratory tract. May cause narcotic effects such as nausea, dizziness, and headache. | [6][7] |

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To prevent eye contact which can cause irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required. | To prevent inhalation of vapors. |

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Always handle in a well-ventilated area, preferably a chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Use non-sparking tools and explosion-proof equipment.

-

Ground and bond containers when transferring the liquid to prevent static discharge.[11]

-

Avoid contact with skin and eyes and avoid inhaling vapors.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Store in approved, tightly sealed containers.[11]

-

Flammable liquid storage cabinets are recommended.[9]

-

Do not store in standard refrigerators or freezers; use only units specifically designed for flammable materials.[9]

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers, but a solid stream of water may spread the fire.

-

Specific Hazards: The vapor is heavier than air and can travel to an ignition source and flash back. Containers may explode when heated.

Experimental Protocols for Safety Assessment

Standardized experimental protocols are used to determine the safety and hazard properties of chemicals. While specific reports for this compound are not publicly available, the following methodologies represent the standard approach for a substance with its characteristics.

Flash Point Determination

The flash point is a critical measure of flammability. For a liquid like this compound with a flash point below 79°C, closed-cup methods are generally preferred as they provide a more conservative (lower) and safer estimate.[12][13]

Methodology: Pensky-Martens Closed Cup Test (ASTM D93)

This method is suitable for liquids that may form a surface film.[14]

-

Apparatus: A Pensky-Martens closed cup tester, which consists of a test cup with a close-fitting lid, a stirring mechanism, and a means to apply an ignition source.

-

Procedure: a. A specific volume of the sample (e.g., 75 mL) is placed into the test cup.[14] b. The sample is heated at a slow, constant rate while being continuously stirred.[14] c. At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid. d. The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to ignite momentarily.[12]

Acute Oral Toxicity (LD50) Assessment

The median lethal dose (LD50) is a measure of acute toxicity. Modern methods aim to reduce the number of animals used.[15][16]

Methodology: Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

This method is a sequential test that minimizes the number of animals required.[15][17]

-

Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next is decreased.[16]

-

Procedure: a. A starting dose is selected based on available information about the substance's toxicity. b. A single animal is dosed. c. The animal is observed for a set period (e.g., up to 14 days) for signs of toxicity and mortality.[17] d. The dose for the next animal is adjusted based on the outcome for the previous animal, using a defined dose progression factor (e.g., 3.2).[16] e. The test continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred). f. The LD50 value and its confidence interval are then calculated using a maximum likelihood method.[17]

-

Limit Test: If low toxicity is expected, a limit test can be performed at a high dose (e.g., 2000 or 5000 mg/kg). If no mortality is observed in a small group of animals, no further testing is needed.[15][16]

Visualized Workflows

Safe Handling and Storage Workflow

The following diagram illustrates the logical flow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 1453-24-3 [chemnet.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Cyclohexene, 1-ethyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C8H14 | CID 73937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound [stenutz.eu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. oil-tester.com [oil-tester.com]

- 14. delltech.com [delltech.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

The Chemistry of 1-Ethylcyclohexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemistry of 1-ethylcyclohexene, a versatile cyclic alkene. The document covers its synthesis, key reactions, and detailed spectroscopic properties, offering valuable insights for professionals in research, chemical synthesis, and drug development.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor. Its fundamental physical and spectroscopic properties are summarized below, providing essential data for its identification and handling in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 136-137 °C |

| Density | 0.824 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.457 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound exhibits characteristic signals for the vinylic proton, the allylic protons on the cyclohexene ring, the ethyl group protons, and the remaining methylene protons of the ring. The approximate chemical shifts (δ) are: ~5.4 ppm (t, 1H, vinylic C-H), ~2.0 ppm (m, 4H, allylic CH₂), ~1.6 ppm (m, 4H, ring CH₂), ~2.0 ppm (q, 2H, ethyl CH₂), and ~1.0 ppm (t, 3H, ethyl CH₃). |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct peaks for the two sp² hybridized carbons of the double bond and the six sp³ hybridized carbons. The approximate chemical shifts (δ) are: ~135 ppm (quaternary alkene C), ~125 ppm (alkene CH), and a series of peaks in the range of 20-40 ppm for the sp³ carbons of the ring and the ethyl group. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands confirming the presence of the alkene and alkyl functionalities. Key peaks include: C-H stretching of the vinyl group (~3020 cm⁻¹), C-H stretching of the sp³ carbons (~2960-2850 cm⁻¹), C=C stretching of the double bond (~1670 cm⁻¹), and C-H bending vibrations. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern is characterized by the loss of an ethyl group (M-29), resulting in a prominent peak at m/z = 81, and other fragments arising from the cyclohexene ring. |

Synthesis of this compound

This compound can be synthesized through several methods. The most common and reliable laboratory procedures include the acid-catalyzed dehydration of 1-ethylcyclohexanol and the Wittig reaction.

Dehydration of 1-Ethylcyclohexanol

This method involves the elimination of a water molecule from 1-ethylcyclohexanol using a strong acid catalyst, typically sulfuric acid or phosphoric acid, upon heating.

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Ethylcyclohexanol

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reaction Mixture: In the round-bottom flask, place 1-ethylcyclohexanol and a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approximately 10-20% by volume of the alcohol). Add a few boiling chips.

-

Heating: Heat the mixture gently. The this compound and water will co-distill. The temperature of the distillate should be monitored and kept close to the boiling point of the azeotrope of this compound and water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Decant the dried liquid and purify by simple distillation, collecting the fraction boiling at 136-137 °C.

-

Yield: Typical yields for this reaction are in the range of 70-85%.

Wittig Reaction

The Wittig reaction provides a highly regioselective method for the synthesis of this compound from cyclohexanone and an appropriate phosphorus ylide.

Experimental Protocol: Wittig Synthesis of this compound

-

Ylide Preparation: Prepare the ethyltriphenylphosphonium ylide by reacting ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: Cool the ylide solution in an ice bath and add a solution of cyclohexanone in the same anhydrous solvent dropwise with stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Extract the product with a nonpolar solvent like pentane or hexane. The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and can be removed by filtration.

-

Purification: Wash the organic extract with water and brine, then dry over an anhydrous drying agent. Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.

-

Yield: Yields for the Wittig reaction can vary but are often in the range of 50-70%.

Key Reactions of this compound

The double bond in this compound is the center of its reactivity, undergoing a variety of addition reactions.

Table 3: Summary of Key Reactions of this compound

| Reaction | Reagents | Major Product(s) | Typical Yield (%) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Ethylcyclohexanol | >90 |

| Epoxidation | m-CPBA or other peroxy acids | This compound oxide | High |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 6-Oxoheptanal | High |

| Hydrogenation | H₂, Pd/C | Ethylcyclohexane | Quantitative |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-1-ethylcyclohexane | High |

| Hydrohalogenation | HBr | 1-Bromo-1-ethylcyclohexane | High |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 1-Ethylcyclohexanol | Moderate |

Hydroboration-Oxidation

This two-step reaction sequence achieves the anti-Markovnikov hydration of the double bond, yielding 2-ethylcyclohexanol.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction mixture to stir at room temperature for a few hours.

-

Oxidation: Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.

-

Work-up: After stirring for an hour at room temperature, extract the product with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2-ethylcyclohexanol can be purified by distillation.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide.

Experimental Protocol: Epoxidation of this compound

-

Reaction Setup: Dissolve this compound in a chlorinated solvent like dichloromethane (CH₂Cl₂) in a flask.

-

Reagent Addition: Add m-CPBA portion-wise to the solution at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with more dichloromethane. Wash the organic layer with a sodium sulfite solution to quench any excess peroxide, followed by a wash with sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to obtain the epoxide.

Ozonolysis

Ozonolysis cleaves the double bond of this compound. A reductive work-up yields an aldehyde and a ketone.

Experimental Protocol: Ozonolysis of this compound

-